molecular formula C11H8BrFN2O B2680311 2-Bromo-5-(4-fluorobenzyloxy)pyrazine CAS No. 2091080-31-6

2-Bromo-5-(4-fluorobenzyloxy)pyrazine

Cat. No.: B2680311
CAS No.: 2091080-31-6
M. Wt: 283.1
InChI Key: KFSYXPODIWGOFW-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorobenzyloxy)pyrazine is an organic compound with the molecular formula C11H8BrFN2O It is a pyrazine derivative that features a bromine atom at the 2-position and a 4-fluorobenzyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromopyrazine with 4-fluorobenzyl alcohol under suitable conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorobenzyloxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(4-fluorobenzyloxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine depends on its specific application and the nature of its interactions with other moleculesThe molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-fluorobenzyloxy)pyrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYXPODIWGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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